N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-20-16-9-5-6-10-17(16)21(26(20,23)24)13-12-19-18(22)11-14-25-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJCSYXXPJUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep processes:
Step 1: Synthesis of the core benzo[c][1,2,5]thiadiazole ring with 3-methyl and 2,2-dioxide substitutions.
Step 2: Introduction of the ethyl linker to the benzo[c][1,2,5]thiadiazole core via nucleophilic substitution.
Step 3: Coupling of 3-(phenylthio)propanoyl chloride with the substituted benzo[c][1,2,5]thiadiazole intermediate, forming the final amide linkage.
Industrial Production Methods: Industrial production may employ continuous flow chemistry for scaling up, ensuring a controlled environment for each reaction step to maximize yield and purity.
Types of Reactions:
Oxidation: Converts specific functional groups to higher oxidation states.
Reduction: Typically less common but can reduce certain substituents.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under catalytic conditions.
Major Products:
Depending on the reaction type, products include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemical Structure and Synthesis
The compound possesses a unique structural framework characterized by a thiadiazole ring fused with a benzene derivative and an amide functional group. Its molecular formula is , with a molecular weight of approximately 377.5 g/mol. The synthesis typically involves several key steps:
- Preparation of the Thiadiazole Intermediate : This is achieved through cyclization reactions involving appropriate precursors under oxidative conditions.
- Formation of the Amide Bond : The thiadiazole intermediate is reacted with a substituted benzoyl chloride to form the final product.
The biological activity of thiadiazole derivatives has been extensively studied due to their diverse pharmacological properties. The specific compound in focus has shown promise in several areas:
Antimicrobial Activity
Thiadiazoles are known for their antimicrobial properties. Research indicates that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this one have demonstrated moderate to good antimicrobial effects in vitro against various strains such as Streptococcus and Escherichia coli .
Anticancer Potential
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have been tested against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), showing selective cytotoxicity and inducing apoptosis pathways. The mechanism often involves cell cycle arrest and modulation of apoptotic markers such as Bax/Bcl-2 ratios .
Anti-inflammatory Effects
Some studies suggest that thiadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Activity Evaluation
A study focused on synthesizing a series of thiadiazole derivatives evaluated their anticancer activity against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines using the MTT assay method. The results indicated that certain derivatives exhibited promising cytotoxic effects, comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Efficacy Assessment
In another investigation, various thiadiazole derivatives were screened for antimicrobial activity against a panel of bacterial strains. The results demonstrated that some compounds had significant inhibitory effects on microbial growth, suggesting their potential use in developing new antimicrobial agents .
Mechanism of Action
The compound’s mechanism of action typically involves:
Molecular Targets: Enzyme inhibition or receptor binding, disrupting biological pathways.
Pathways Involved: Often interferes with metabolic or signaling pathways critical for disease progression.
Unique Features:
Unique structural elements, such as the benzo[c][1,2,5]thiadiazole core with specific substitutions, differentiate it from other compounds.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole vs. Other Sulfur-Nitrogen Heterocycles
The target compound’s benzo[c][1,2,5]thiadiazole core distinguishes it from analogs with 1,3,4-thiadiazoles (e.g., compound I in ) or dibenzo[b,f][1,4,5]thiadiazocin (compound 29 in ). The sulfone group in the target compound increases polarity and oxidative stability compared to non-sulfonated thiadiazoles, which may reduce metabolic degradation .
Table 1: Heterocyclic Core Comparisons
Substituent Effects
Phenylthio Propanamide vs. Carbamates and Oxadiazoles
The phenylthio-propanamide side chain in the target compound contrasts with carbamates () and oxadiazole-linked propanamides ().
Table 2: Side Chain Comparisons
Cyclization and Functionalization Strategies
The target compound’s synthesis likely involves cyclization of a thiosemicarbazide precursor (analogous to ’s POCl3-mediated cyclization) followed by sulfonation and alkylation. This contrasts with compound 29 (), which requires a reductive step using lead powder—a less scalable and environmentally hazardous method .
Pharmacological Potential
Compared to 1,3,4-thiadiazole derivatives (), the sulfone group may reduce off-target interactions with cysteine proteases, improving selectivity .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole ring , which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. Key methods include:
- Microwave-assisted synthesis for improved yields.
- Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.
The molecular formula is complex, indicative of multiple functional groups that enhance its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives with this scaffold can effectively inhibit various strains of bacteria and fungi. For instance:
- A study reported that synthesized thiadiazole derivatives demonstrated moderate to good antimicrobial activity against Gram-positive (e.g., Streptococcus sp.) and Gram-negative bacteria (e.g., Escherichia coli) at concentrations around 50 mg/mL .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Thiadiazole Derivative A | Moderate | Good |
| Thiadiazole Derivative B | Good | Moderate |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For example:
- In vitro studies demonstrated significant cytotoxic effects against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | G2/M Phase Arrest |
| HepG2 | 10.10 | Apoptosis Induction |
The mechanisms by which this compound exerts its biological effects involve interactions with specific proteins and enzymes:
- The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
- Binding studies suggest favorable interactions with target proteins that regulate cell cycle progression and apoptosis.
Case Studies
Several notable case studies have explored the biological activities of similar thiadiazole derivatives:
- Antiviral Activity : A study on related compounds demonstrated effective inhibition of HIV replication through interaction with reverse transcriptase .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of thiadiazole derivatives, suggesting potential therapeutic applications in chronic inflammatory diseases.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-(3-methyl-2,2-dioxidobenzo[c][1,3,4]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalized benzo-thiadiazole precursors. For example:
- Step 1 : Formation of the thiadiazole core via cyclization of N-phenylhydrazinecarboxamides with trichloroethyl carboxamides in acetonitrile under reflux (1–3 minutes) .
- Step 2 : Cyclization in dimethylformamide (DMF) using iodine and triethylamine to eliminate atomic sulfur (S₈) and stabilize the thiadiazole-dioxide moiety .
- Step 3 : Alkylation or amidation to introduce the ethyl-propanamide side chain.
Key intermediates are validated via ¹H/¹³C NMR and elemental analysis .
Advanced: How can computational reaction path searches improve the efficiency of synthesizing this compound?
Methodological Answer:
Advanced computational tools like quantum chemical calculations (e.g., density functional theory) and reaction path simulations can:
- Predict thermodynamic feasibility of cyclization steps (e.g., iodine-mediated sulfur elimination) .
- Screen solvent effects (e.g., acetonitrile vs. DMF) on reaction rates and yields .
- Identify optimal catalysts (e.g., triethylamine) by modeling transition states .
These methods reduce trial-and-error experimentation and enable targeted optimization of reaction conditions .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbones (e.g., aromatic carbons at δ 110–150 ppm) .
- IR Spectroscopy : Confirms sulfone (SO₂) stretches (~1300–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- X-ray Diffraction : Resolves crystal packing and bond lengths (e.g., S–O bonds in the dioxidobenzo-thiadiazole core) .
Advanced: How should researchers address contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/X-ray data with DFT-calculated chemical shifts and molecular geometries .
- Dynamic Effects : Account for solvent interactions or temperature-dependent conformational changes in simulations .
- Error Analysis : Quantify discrepancies (e.g., ±0.1 ppm in NMR shifts) to refine computational models .
Advanced: What strategies are recommended for evaluating the compound’s bioactivity in antimicrobial studies?
Methodological Answer:
- In Vitro Assays : Use standardized protocols (e.g., broth microdilution) to test against Gram-positive/negative bacteria and fungi. Reference similar thiadiazole derivatives with MIC values of 2–16 µg/mL .
- Mechanistic Probes : Assess membrane disruption (via fluorescence dyes) or enzyme inhibition (e.g., dihydrofolate reductase) .
- pH-Dependent Studies : Monitor activity shifts (e.g., enhanced solubility at pH 7.4 vs. acidic conditions) .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 to 60:40) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DMF/water) for high-purity crystals .
Advanced: How can researchers design derivatives to enhance metabolic stability?
Methodological Answer:
- Structural Modifications : Replace labile groups (e.g., ester linkages) with stable amides or ethers .
- Metabolism Prediction : Use in silico tools (e.g., CYP450 enzyme docking) to identify vulnerable sites .
- In Vitro Microsomal Assays : Measure half-life in liver microsomes to prioritize stable analogs .
Basic: What safety protocols are essential when handling intermediates with reactive sulfur species?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
